Methyl 2-amino-4,4-dimethylpentanoate hydrochloride
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Overview
Description
Methyl 2-amino-4,4-dimethylpentanoate hydrochloride is an organic compound with the chemical formula C8H18ClNO2 and a molecular weight of 195.69 g/mol . It is a white crystalline solid at room temperature and is commonly used in laboratory research as a reagent or intermediate in organic synthesis reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4,4-dimethylpentanoate hydrochloride typically involves the esterification of 2-amino-4,4-dimethylpentanoic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is typically obtained through a series of purification steps, including distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4,4-dimethylpentanoate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-amino-4,4-dimethylpentanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create various compounds.
Biology: The compound can be used in biochemical assays and studies involving amino acid derivatives.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4,4-dimethylpentanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-4-methylpentanoate hydrochloride
- Methyl 2-amino-3,3-dimethylbutanoate hydrochloride
- Methyl 2-amino-5,5-dimethylhexanoate hydrochloride
Uniqueness
Methyl 2-amino-4,4-dimethylpentanoate hydrochloride is unique due to its specific structural features, such as the presence of two methyl groups at the 4-position, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
methyl 2-amino-4,4-dimethylpentanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-8(2,3)5-6(9)7(10)11-4;/h6H,5,9H2,1-4H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKWVKIVRULWQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C(=O)OC)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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